1-Methyl-2-pyridone is a heterocyclic aromatic compound. It is a derivative of 2-pyridone, which exists in tautomeric equilibrium with 2-hydroxypyridine. [] While 2-pyridone itself favors the keto form, substitution with a methyl group at the nitrogen, as in 1-Methyl-2-pyridone, eliminates the possibility of tautomerism and locks the molecule in the pyridone form.
1-Methyl-2-pyridone is an organic compound that belongs to the class of pyridones, characterized by a pyridine ring with a ketone functional group. This compound has garnered attention in various fields, including organic synthesis and medicinal chemistry, due to its unique structural properties and reactivity. The molecular formula of 1-methyl-2-pyridone is , and its molecular weight is approximately 111.13 g/mol.
1-Methyl-2-pyridone is primarily derived from the methylation of 2-pyridone or from the cyclization of 2-picolines under specific conditions. It can also be synthesized through various chemical reactions involving pyridine derivatives.
In terms of classification, 1-methyl-2-pyridone is categorized as a nitrogen-containing heterocyclic compound. It exhibits properties typical of both ketones and aromatic compounds, making it versatile in synthetic applications.
1-Methyl-2-pyridone can be synthesized using several methods, including:
The synthesis process typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For example, using polar aprotic solvents can enhance the reaction efficiency by stabilizing intermediates.
The compound has notable spectral characteristics:
1-Methyl-2-pyridone participates in various chemical reactions, including:
For example, in the presence of strong bases, 1-methyl-2-pyridone can react with aldehydes to produce pyridine derivatives through a Mannich-type reaction.
The mechanism of action for reactions involving 1-methyl-2-pyridone typically involves the following steps:
Kinetic studies often reveal that these reactions proceed via first-order kinetics concerning the concentration of 1-methyl-2-pyridone under certain conditions.
Relevant data includes:
1-Methyl-2-pyridone is utilized in various scientific applications:
Additionally, it serves as a solvent or reagent in chemical reactions due to its favorable solubility properties.
1-Methyl-2-pyridone-5-carboxamide (2PY) is a terminal catabolite of the nicotinamide adenine dinucleotide (NAD⁺) degradation pathway. NAD⁺ is hydrolyzed to release nicotinamide (NAM), which undergoes methylation via nicotinamide N-methyltransferase (NNMT) to form N¹-methylnicotinamide (MNAM). MNAM serves as the direct precursor for 2PY. Aldehyde oxidase (AO) then oxidizes MNAM, generating two isomeric pyridones: N¹-methyl-2-pyridone-5-carboxamide (2PY) and N¹-methyl-4-pyridone-3-carboxamide (4PY). These pyridones are excreted as water-soluble end products, reflecting cellular NAD⁺ turnover and vitamin B3 status [2] [7]. The ratio of 2PY to 4PY varies across tissues and physiological conditions, serving as a biomarker for NAD⁺ metabolism dysregulation. In chronic kidney disease (CKD), impaired excretion leads to significant accumulation of 2PY in plasma, correlating with disease severity [3] [8].
Table 1: Key Metabolic Steps from NAD⁺ to 2PY
Substrate | Enzyme | Product | Tissue Localization |
---|---|---|---|
NAD⁺ | NAD⁺ glycohydrolases | Nicotinamide (NAM) | Ubiquitous |
Nicotinamide (NAM) | Nicotinamide N-methyltransferase (NNMT) | N¹-Methylnicotinamide (MNAM) | Liver, kidney, adipose tissue |
N¹-Methylnicotinamide (MNAM) | Aldehyde oxidase (AOX1) | 2PY and 4PY | Primarily liver |
The conversion of NAM to 2PY involves two enzymatic steps:
Developmental studies reveal that AO activity is negligible in neonates but surges after 4 months of age, plateauing by ~2 years. Immunoblot analyses confirm this increase is regulated at the protein expression level (r² = 0.771, p < 0.01) [6]. Consequently, pediatric populations exhibit lower 2PY synthesis capacity compared to adults.
Table 2: Enzymatic Contributions to 2PY Synthesis
Enzyme | Cofactors/Substrates | Primary Reaction | Inhibitors/Inducers |
---|---|---|---|
Nicotinamide N-methyltransferase (NNMT) | S-Adenosylmethionine (SAM) | N-Methylation of nicotinamide | 5-Amino-1-methylquinoline (5MQ) |
Aldehyde oxidase (AOX1) | Molybdenum cofactor, O₂ | Oxidation of MNAM to 2PY | Menadione, raloxifene |
While aldehyde oxidase is the primary enzyme for 2PY formation, cytochrome P450 (CYP450) isoforms contribute to parallel metabolic pathways:
Notably, AO exhibits higher catalytic efficiency for MNAM oxidation than CYP450s. In vitro studies show AO-mediated 2PY formation is 5-fold faster than CYP-dependent routes. Furthermore, genetic polymorphisms in AOX1 significantly alter 2PY plasma levels, underscoring its dominance in this pathway [6] [9].
The 2PY/4PY ratio varies markedly across species due to differences in AO isoform expression:
Table 3: Interspecies and Demographic Variability in Pyridone Metabolism
Factor | 2PY:4PY Ratio | Key Influences | Physiological Impact |
---|---|---|---|
Species | |||
Humans | 3:1 | High AOX1 expression | Major urinary metabolite |
Rats | 1:2 | Alternate oxidation routes | Limited 2PY accumulation |
Human Demographics | |||
Age (5–16 years) | Low absolute 2PY | Immature AO activity | 0.39 ± 0.22 μmol/L plasma |
Age (50–90 years) | High absolute 2PY | Renal decline, ↑ MNAM | 1.02 ± 0.45 μmol/L plasma |
Gender | No significant difference | NNMT activity comparable | Uniform plasma concentrations |
In chronic kidney disease (CKD), impaired filtration reduces 2PY excretion, elevating plasma concentrations 5–10-fold. This accumulation correlates with cardiovascular disease (CVD) risk, independent of traditional factors like hypertension or diabetes [7] [8].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: